(3,4-Difluorophenyl)(furan-3-yl)methanol
Description
(3,4-Difluorophenyl)(furan-3-yl)methanol (CAS: 85118-05-4) is a bifunctional aromatic alcohol featuring a 3,4-difluorophenyl group and a furan-3-yl moiety connected via a hydroxymethyl bridge. Its molecular formula is C₁₁H₈F₂O₂, with a molecular weight of 216.18 g/mol . It is synthesized via Grignard reactions, such as the addition of 3,4-difluorophenylmagnesium bromide to furan-3-carbaldehyde derivatives .
Properties
IUPAC Name |
(3,4-difluorophenyl)-(furan-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O2/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6,11,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAWIWJZOKNUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=COC=C2)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(furan-3-yl)methanol typically involves the reaction of 3,4-difluorobenzaldehyde with furan-3-ylmethanol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product. Common catalysts used in this synthesis include Lewis acids such as boron trifluoride etherate.
Industrial Production Methods
On an industrial scale, the production of (3,4-Difluorophenyl)(furan-3-yl)methanol may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(furan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of (3,4-difluorophenyl)(furan-3-yl)carboxylic acid.
Reduction: Formation of (3,4-difluorophenyl)(furan-3-yl)methane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Difluorophenyl)(furan-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of (3,4-Difluorophenyl)(furan-3-yl)methanol exhibit antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine
In the field of medicine, (3,4-Difluorophenyl)(furan-3-yl)methanol is explored for its potential therapeutic applications. Its derivatives are being studied for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, (3,4-Difluorophenyl)(furan-3-yl)methanol is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in the development of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(furan-3-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares (3,4-Difluorophenyl)(furan-3-yl)methanol with structurally related compounds:
Electronic and Steric Effects
- Electron-Withdrawing vs. Donating Groups: The 3,4-difluorophenyl group in the target compound enhances electrophilicity compared to methoxyphenyl derivatives (e.g., 3-Furyl-(3-methoxyphenyl)methanol), which exhibit electron-donating effects .
- Ring Systems: Oxadiazole (in compound 4g) and benzofuran (in ) introduce additional heteroatoms, altering π-conjugation and redox properties .
Data Tables
Table 1: Physical Properties
| Compound | Melting Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|
| (3,4-Difluorophenyl)(furan-3-yl)methanol | Not reported | DMSO, Methanol | 2.1 |
| 3-Furyl-(3-methoxyphenyl)methanol | Not reported | Ethanol, THF | 1.8 |
| (2-(2,5-Difluorophenyl)cyclopropyl)methanol | Not reported | Methanol | 1.3 |
Biological Activity
(3,4-Difluorophenyl)(furan-3-yl)methanol is a compound of interest due to its potential therapeutic applications and unique chemical structure. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
The biological activity of (3,4-Difluorophenyl)(furan-3-yl)methanol is attributed to its ability to interact with various biomolecular targets. Key mechanisms include:
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their conformation and activity.
- Electrophilic and Nucleophilic Reactions : The difluorophenyl moiety enhances the compound's reactivity, allowing it to participate in electrophilic substitutions and nucleophilic attacks.
Biological Activity
Research indicates that (3,4-Difluorophenyl)(furan-3-yl)methanol exhibits several biological activities:
Antioxidant Properties
Studies have demonstrated that the compound possesses significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models, which may contribute to its protective effects against various diseases.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential applications in treating inflammatory disorders.
Antimicrobial Activity
Preliminary studies indicate that (3,4-Difluorophenyl)(furan-3-yl)methanol shows antimicrobial activity against a range of pathogens. Its efficacy varies depending on the strain and concentration used.
Case Studies
- In Vivo Studies : A study examined the effects of (3,4-Difluorophenyl)(furan-3-yl)methanol on a murine model of arthritis. Results showed a significant reduction in joint swelling and inflammatory markers compared to controls, indicating its potential as an anti-arthritic agent.
- Cell Culture Experiments : In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve cell cycle arrest and apoptosis induction.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
